2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core structure. This compound features two methyl groups and one trifluoromethyl group as substituents, which contribute to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science. The compound is identified by the CAS registry number 949980-32-9 and has been the subject of research due to its biological activities and synthetic versatility .
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. Pyrazolo[1,5-a]pyrimidines have been explored for their potential as therapeutic agents due to their structural similarity to purines and ability to interact with various biological targets . The presence of the trifluoromethyl group enhances lipophilicity, which can improve bioavailability and cellular uptake.
The synthesis of 2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves cyclization reactions. A common synthetic route includes the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions. This method allows for the introduction of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine framework .
2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo several types of chemical reactions:
The specific reagents and conditions for these reactions include:
The products formed from these reactions depend on the reaction conditions and reagents used; for example:
The mechanism of action for 2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group increases lipophilicity, facilitating cellular penetration. Once inside the cell, the compound binds to its target molecules and modulates their activity to elicit biological effects. This mechanism is particularly relevant in medicinal chemistry applications where such compounds are explored for anti-inflammatory and anticancer properties .
Relevant data from studies indicate that variations in substituents can significantly affect both physical properties (like solubility) and chemical reactivity (like susceptibility to oxidation) .
2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several notable scientific applications:
Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine bases, enabling targeted interactions with biological macromolecules. This bicyclic [5-6] fused heterocyclic system exhibits exceptional tunability at multiple positions, allowing precise modulation of pharmacokinetic and pharmacodynamic properties. The partial saturation variant—specifically 2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 949980-32-9)—has emerged as a structurally distinct entity with unique physicochemical and biological profiles compared to its aromatic counterparts [1] [2]. Its molecular framework combines hydrogenation-induced conformational flexibility with strategic substituent placement, including the metabolically resilient trifluoromethyl group, positioning it as a versatile building block for targeted therapy development.
The 2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffold demonstrates remarkable adaptability for therapeutic targeting, primarily attributable to three structural features:
Electron-Deficient Core: The pyrimidine ring’s π-deficient character facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the trifluoromethyl group (–CF₃) enhances binding through hydrophobic contacts and electrostatic interactions [2] [4]. This combination enables potent inhibition of pathogen-specific targets, as evidenced by its antimycobacterial activity against Mycobacterium tuberculosis (H37Rv strain) with MIC values as low as 0.5 µg/mL in albumin-free media [2].
Synthetic Versatility: The scaffold is synthesized via cyclocondensation of β-ketoesters with 5-aminopyrazoles, achieving reaction mass efficiencies (RME) of 40–53%—significantly higher than BODIPY fluorophores (1.31–17.9% RME) . This efficiency enables rapid generation of analogues for SAR studies. Microwave-assisted solvent-free protocols further enhance green chemistry metrics, reducing waste generation and reaction times .
Target Engagement Flexibility: Resistance profiling reveals a unique mechanism involving mutation of flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), indicating disruption of bacterial redox homeostasis rather than conventional cell-wall biosynthesis targets [2]. This novel mechanism circumvents existing resistance pathways in M. tuberculosis.
Table 1: Impact of C5 Substituents on Antitubercular Activity
C5 Substituent | MIC (ADC) | MIC (GCas) | Protein Binding |
---|---|---|---|
–CH₃ (P6) | 8.0 µg/mL | 2.0 µg/mL | High |
–CF₃ (P7) | 1.0 µg/mL | 0.5 µg/mL | Moderate |
–CN | >32 µg/mL | >32 µg/mL | N/A |
Data derived from focused library screening against Mtb H37Rv [2]
Hydrogenation of the pyrazolo[1,5-a]pyrimidine core induces profound conformational and electronic changes that critically modulate bioactivity:
Tautomeric Stability: X-ray crystallography (CCDC 2034666) confirms that non-hydrogenated pyrazolo[1,5-a]pyrimidines adopt tautomer 4a (7-oxo form), with C=O bond lengths of 1.23 ± 0.01 Å—consistent with ketonic character rather than phenolic configurations [2]. Hydrogenation at the 4,5,6,7-positions locks the scaffold in a single tautomeric state, eliminating ambiguities in target recognition.
Stereoelectronic Modulation: The saturated C4-C7 bonds introduce sp³-hybridized centers, enhancing three-dimensional character and reducing planarity. This decreases intercalative DNA binding risks while improving membrane permeability. LogP calculations indicate a 0.8-unit increase for the hydrogenated derivative (CAS 949980-32-9, MW 219.21) versus its aromatic isomer (CAS 882275-06-1, MW 215.18) [1] [4].
Conformational Dynamics: NMR studies reveal that hydrogenation induces a boat-to-chair inversion equilibrium in the piperidine-like ring (positions 4-7), with energy barriers of ~45 kJ/mol. This flexibility enables adaptive binding to conformational heterogeneity in enzyme active sites, as observed in Rv1751 hydroxylase inhibition [2].
Table 2: Hydrogenation-Induced Physicochemical Modifications
Property | 4H,5H,6H,7H-Derivative | Aromatic Isomer | Change |
---|---|---|---|
Molecular Weight | 219.21 g/mol | 215.18 g/mol | +4.03 |
Calculated logP | 2.1 | 1.3 | +0.8 |
TPSA | 35.8 Ų | 38.2 Ų | -2.4 |
Crystal Density | 1.41 g/cm³ | 1.48 g/cm³ | -0.07 |
Data compiled from CAS entries and crystallographic analyses [1] [2] [4]
Regioisomerism profoundly influences the biological performance of pyrazolo[1,5-a]pyrimidine derivatives, with the 5-trifluoromethyl-2,7-dimethyl configuration exhibiting distinct advantages:
Regiochemical Selectivity in Synthesis: The trifluoromethyl group’s position is governed by the electrophile’s state. Keto-configured trifluoromethyl-β-diketones react at C4 of 5-aminopyrazoles to yield 4-CF₃ isomers, while enol forms favor C6-substituted products [6]. The hydrogenated 5-CF₃ derivative (positional equivalent to 6-CF₃ in aromatic systems) is synthesized via light-promoted reactions using Cs₂CO₃/CF₃I under 365 nm UV irradiation [2].
Electronic Effects on Bioactivity: Electron-withdrawing –CF₃ at C5 (vs. C3 or C7) generates optimal dipole alignment for target engagement. In antitubercular SAR, 5-CF₃ analogues (e.g., P7) show 8-fold greater potency than 5-CH₃ derivatives (P6) due to enhanced membrane penetration and reduced metabolic deactivation [2]. By contrast, 7-aryl isomers function primarily as fluorophores with ε = 20,593 M⁻¹cm⁻¹ and ϕF = 0.97, limiting therapeutic utility .
Steric Compatibility: Molecular modeling indicates that 2,7-dimethyl substitution flanking the –CF₃ group creates a complementary steric profile for the hydrophobic pocket of FAD-dependent hydroxylases. Mutations at residue Gly152 in Rv1751 disrupt this complementarity, conferring resistance specifically to 5-CF₃ derivatives but not C7-substituted analogues [2].
Table 3: Pharmacological Profiling of Key Isomers
Isomer Type | Primary Activity | Potency (MIC/EC₅₀) | Cytotoxicity (HepG2) |
---|---|---|---|
5-CF₃-4H,5H,6H,7H (P7) | Antitubercular | 0.5 µg/mL | >128 µg/mL |
6-CF₃-Pyrazolo[3,4-b]pyridine | Antiviral | 1.2 µM | 85 µM |
7-Aryl-Pyrazolo[1,5-a]pyrimidine | Fluorophore | N/A | >200 µM |
Biological data from antitubercular screening and cytotoxicity assays [2] [6]
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1